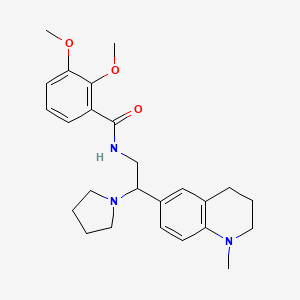
2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide represents a complex molecular structure that combines elements of tetrahydroquinoline and benzamide. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical formula for this compound is C20H26N2O3, with a molecular weight of approximately 342.43 g/mol. The structure features a benzamide moiety linked to a tetrahydroquinoline derivative through a pyrrolidine group, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown effectiveness against MDA-MB-231 (breast cancer), SaoS2 (sarcoma), and Hep3B (hepatocellular carcinoma) cell lines .
- Neuroprotective Effects : Some studies indicate that tetrahydroquinoline derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress.
- Antidepressant-like Effects : Certain compounds within the tetrahydroquinoline family have been linked to antidepressant-like activity in animal models. This suggests potential applications in treating mood disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The benzamide moiety may interact with specific receptors involved in cellular signaling pathways.
- The tetrahydroquinoline structure could influence neuronal health and synaptic plasticity.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced cytotoxicity against Hep3B cells by inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetrahydroquinoline A | MDA-MB-231 | 15 |
| Tetrahydroquinoline B | SaoS2 | 20 |
| 2,3-Dimethoxy-N-(...) | Hep3B | 10 |
Case Study 2: Neuroprotective Effects
In an animal model of neurodegeneration, the administration of tetrahydroquinoline derivatives demonstrated significant improvements in cognitive function and reduced markers of oxidative stress. This highlights the potential for developing neuroprotective agents based on this chemical framework .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-4-5-15-28)17-26-25(29)20-9-6-10-23(30-2)24(20)31-3/h6,9-12,16,22H,4-5,7-8,13-15,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKLTODUJTUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













